![molecular formula C7H10N2O B1450139 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one CAS No. 1177331-09-7](/img/structure/B1450139.png)
1-(1-methyl-1H-pyrazol-5-yl)propan-1-one
Overview
Description
“1-(1-methyl-1H-pyrazol-5-yl)propan-1-one” is a chemical compound with the empirical formula C8H12N2S and a molecular weight of 168.26 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Pharmaceutical Research
This compound is part of the pyrazole family, which is known for its therapeutic potential. Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . “1-(1-methyl-1H-pyrazol-5-yl)propan-1-one” could be investigated for its efficacy in these areas, potentially leading to the development of new medications.
Mechanism of Action
Target of Action
A related compound was found to be a potent activator of nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for treatment of diverse array of diseases .
Biochemical Pathways
If the compound does indeed target nampt, it would affect the nad+ salvage pathway, with downstream effects on processes such as metabolism and aging .
properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIKYWKMARNCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-5-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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